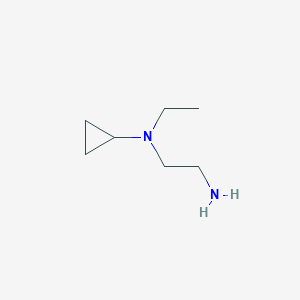

N-(2-aminoethyl)-N-ethylcyclopropanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-aminoethyl)-N-ethylcyclopropanamine: is an organic compound that belongs to the class of cyclopropanamines This compound is characterized by the presence of a cyclopropane ring attached to an aminoethyl and an ethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-N-ethylcyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then subjected to reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-aminoethyl)-N-ethylcyclopropanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted amines.

Applications De Recherche Scientifique

Chemistry: N-(2-aminoethyl)-N-ethylcyclopropanamine is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.

Biology: In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter activity is of significant interest.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mécanisme D'action

The mechanism of action of N-(2-aminoethyl)-N-ethylcyclopropanamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neurotransmission pathways.

Comparaison Avec Des Composés Similaires

- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane

- N-(2-aminoethyl)glycine

- N-(2-aminoethyl)-1-aziridineethanamine

Comparison: N-(2-aminoethyl)-N-ethylcyclopropanamine is unique due to its cyclopropane ring structure, which imparts rigidity and distinct reactivity compared to other similar compounds For instance, N-(2-aminoethyl)-3-aminopropyltrimethoxysilane contains a silane group, making it more suitable for applications in materials science N-(2-aminoethyl)glycine, on the other hand, is a simpler molecule with a glycine backbone, commonly used in peptide synthesis

By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Activité Biologique

N-(2-aminoethyl)-N-ethylcyclopropanamine, also known as cyclopropylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C5H11N

- Molecular Weight: 85.15 g/mol

The compound features a cyclopropane ring attached to an ethylamine side chain, which contributes to its unique biological activities.

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

- Receptor Modulation: The compound has been shown to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) function. Its structural similarity to other amines allows it to act as a ligand for these receptors.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Neuropharmacological Effects

Research indicates that this compound exhibits several neuropharmacological effects:

- Antidepressant Activity: Animal studies have suggested that this compound may possess antidepressant-like effects, potentially through modulation of serotonin and norepinephrine levels in the brain.

- Anxiolytic Properties: The compound has also been investigated for its potential anxiolytic (anti-anxiety) effects, contributing to its therapeutic profile.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies and Research Findings

- Study on Antidepressant Effects: A study involving rodent models assessed the antidepressant-like effects of this compound. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential efficacy similar to conventional antidepressants .

- Antimicrobial Efficacy: A separate investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The findings revealed that this compound effectively inhibited growth in multiple strains, highlighting its potential as a lead compound for developing new antibiotics .

- Neurotransmitter Interaction Study: Research conducted to evaluate the interaction of this compound with serotonin receptors showed dose-dependent binding affinity, which may explain its observed neuropharmacological effects .

Propriétés

IUPAC Name |

N'-cyclopropyl-N'-ethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9(6-5-8)7-3-4-7/h7H,2-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRMAYOLQMQWRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.